molecular formula C16H28O3 B14178607 (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol CAS No. 923013-18-7

(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol

Katalognummer: B14178607
CAS-Nummer: 923013-18-7
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: SFXFCOIBFLZWJO-AAFJCEBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol is a complex organic compound characterized by its unique structure, which includes an oxane ring and a hydroxyl group attached to an undecyn chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of oxane derivatives and undecyn-3-ol as starting materials. The reaction conditions often require the presence of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of tosylmethyl isocyanide (TosMIC) in ionic liquids has been reported to yield high amounts of oxane derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond in the undecyn chain can be reduced to form alkenes or alkanes.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the triple bond may produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane ring and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxane ring and a hydroxyl group attached to an undecyn chain

Eigenschaften

CAS-Nummer

923013-18-7

Molekularformel

C16H28O3

Molekulargewicht

268.39 g/mol

IUPAC-Name

(3S)-11-(oxan-2-yloxy)undec-1-yn-3-ol

InChI

InChI=1S/C16H28O3/c1-2-15(17)11-7-5-3-4-6-9-13-18-16-12-8-10-14-19-16/h1,15-17H,3-14H2/t15-,16?/m1/s1

InChI-Schlüssel

SFXFCOIBFLZWJO-AAFJCEBUSA-N

Isomerische SMILES

C#C[C@H](CCCCCCCCOC1CCCCO1)O

Kanonische SMILES

C#CC(CCCCCCCCOC1CCCCO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.